molecular formula C19H14N2O4S B2747411 methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate CAS No. 681163-86-0

methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2747411
CAS No.: 681163-86-0
M. Wt: 366.39
InChI Key: LQXUIKWNKIEADQ-UHFFFAOYSA-N
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Description

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core linked to a methyl benzoate moiety via a carbamoyl bridge.

Properties

IUPAC Name

methyl 4-(4H-chromeno[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-18(23)12-8-6-11(7-9-12)17(22)21-19-20-16-13-4-2-3-5-14(13)25-10-15(16)26-19/h2-9H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUIKWNKIEADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Thiazole Core: The chromeno-thiazole core can be synthesized by the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the chromeno-thiazole intermediate with an isocyanate derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate typically involves the reaction of chromene and thiazole derivatives through a series of chemical transformations. The structural elucidation is often performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For instance, the incorporation of thiazole into chromene frameworks has been shown to enhance biological activity due to the synergistic effects of these heterocycles .

Biological Activities

1. Anticancer Activity:
Recent studies have indicated that compounds containing thiazole and chromene moieties exhibit significant anticancer properties. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast cancer models .

2. Antimicrobial Properties:
The antimicrobial activity of thiazole-containing compounds has also been extensively studied. Research shows that this compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Acetylcholinesterase Inhibition:
Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that certain derivatives effectively inhibit this enzyme, suggesting potential use in treating cognitive disorders .

Case Study 1: Anticancer Activity

A study published in 2023 synthesized a series of thiazole-chromene derivatives and evaluated their anticancer activity against MCF7 breast cancer cells. The results showed that these compounds exhibited IC50 values in the micromolar range, indicating strong cytotoxic effects. Molecular docking studies further elucidated the binding interactions between these compounds and key proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of microbial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key structural motifs with several derivatives reported in the literature:

  • Chromeno-thiazole Derivatives: Compound 6j (2,3-dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine) contains a chromen-thiazole hybrid but differs in the presence of a benzothiazepine ring and hydroxylphenyl substituent. Its melting point (117–118°C) and spectroscopic data (e.g., IR absorption at 3350 cm⁻¹ for OH) suggest higher polarity compared to the target compound, which lacks a hydroxyl group .
  • Carbamoyl Benzoate Derivatives: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) shares the methyl benzoate and carbamoyl groups but replaces the chromeno-thiazole with a thiadiazole ring. Its molecular weight (369.40 g/mol) is lower than the target compound, reflecting differences in core structure complexity .

Physicochemical Properties

Key physicochemical parameters from analogs include:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* ~400 (estimated) N/A Chromeno-thiazole, carbamoyl
6j 523.60 117–118 Hydroxyphenyl, benzothiazepine
LS-03205 369.40 N/A Thiadiazole, phenylcarbamoyl
11a 484.20 N/A Fluorophenyl, piperazinyl

*Estimated based on structural similarity.

Biological Activity

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromeno-thiazole structure fused with a benzoate moiety, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available materials. One common method includes the reaction of hydrazonoyl halides with thiazole derivatives under controlled conditions, often utilizing solvents like ethanol and triethylamine as a base.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have reported that thiazole derivatives possess significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens by disrupting cellular processes .

Compound Microbial Activity Reference
This compoundSignificant antibacterial effects
Thiazole derivativesEffective against fungal strains

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It is believed to inhibit key enzymes involved in inflammatory pathways, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This mechanism suggests its potential application in treating inflammatory diseases .

Cytotoxicity

Cytotoxicity studies indicate that this compound may exhibit selective toxicity against cancer cells. The structure-activity relationship (SAR) studies show that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several thiazole derivatives, including those related to this compound). Results indicated strong inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
  • Cytotoxicity Assessment : In vitro assays conducted on different cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development into anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Condensation of chromeno-thiazole precursors with activated carbonyl intermediates (e.g., using DCC or EDCI as coupling agents) under anhydrous conditions in DMF or THF .
  • Step 2: Esterification of the benzoic acid derivative with methanol in the presence of catalytic sulfuric acid .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields the pure compound.

Key Characterization Data:

  • 1H NMR (CDCl₃): Aromatic protons at δ 7.2–8.3 ppm, ester methyl at δ 3.9 ppm .
  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of chromeno-thiazole, carbamoyl, and ester moieties. For example, the thiazole C=N signal appears at ~1611 cm⁻¹ in IR .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]+ (e.g., m/z calculated for C₂₀H₁₅N₃O₄S: 393.08; observed: 393.09) .
  • Melting Point: Sharp mp range (e.g., 139–140°C) indicates purity .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • GHS Classification: Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .
  • Storage: In airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Structure Solution: SHELXD for phase problem resolution; SHELXL for refinement .
  • Validation: Check R-factor (<5%), bond length/angle deviations, and electron density maps. For example, SHELXL can model disorder in the chromeno ring .

Q. How do substituent modifications on the chromeno-thiazole core influence biological activity?

Methodological Answer:

  • SAR Strategy:
    • Introduce electron-withdrawing groups (e.g., –NO₂ at position 8) to enhance cytotoxicity .
    • Replace the methyl ester with a free carboxylic acid to improve solubility and binding to targets like CYP3A4 .
  • Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP3A4) or cell viability assays (e.g., MTT on cancer lines) .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Library Synthesis: Parallel synthesis of analogs with varying substituents (e.g., –OCH₃, –Cl, –CF₃) on the benzene ring .
  • In Silico Screening: Molecular docking (AutoDock Vina) to predict binding affinity for targets like tubulin or kinases .
  • Data Analysis: Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ) with activity trends .

Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer:

  • Dose-Response Curves: Test across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
  • Mechanistic Studies: Use RNA-seq to profile gene expression changes in treated cells and identify primary pathways (e.g., apoptosis vs. NF-κB) .
  • Control Experiments: Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

Methodological Answer:

  • Co-Solvents: Use DMSO/PEG300 (1:4) for IV administration; SBE-β-CD (10% w/v) for oral dosing .
  • Nanoparticle Encapsulation: PLGA nanoparticles (size: 150–200 nm, PDI <0.2) enhance bioavailability .
  • Stability Testing: Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours via HPLC .

Q. How do in vitro and in vivo models differ in evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • In Vitro:
    • Microsomal Stability: Incubate with liver microsomes (1 mg/mL) and NADPH; measure remaining compound at 0, 15, 30, 60 min .
    • Caco-2 Permeability: Assess apparent permeability (Papp) to predict oral absorption .
  • In Vivo:
    • Pharmacokinetic Parameters: In rats, calculate AUC (0–24h), Cmax, and t₁/₂ after oral (10 mg/kg) and IV (2 mg/kg) dosing .

Q. What computational tools predict synthetic feasibility and reactivity of derivatives?

Methodological Answer:

  • Retrosynthesis Planning: Use AiZynthFinder or Synthia to propose routes from commercial building blocks .
  • DFT Calculations: Gaussian 16 to optimize transition states for key reactions (e.g., thiazole ring closure) .
  • Reactivity Prediction: ChemDraw® predicts sites for electrophilic substitution (e.g., nitration at position 5 of the chromeno ring) .

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